Product packaging for 2-Amino-3-methylamino-5-phenylpyridine(Cat. No.:CAS No. 107351-81-5)

2-Amino-3-methylamino-5-phenylpyridine

Cat. No.: B015248
CAS No.: 107351-81-5
M. Wt: 199.25 g/mol
InChI Key: ZZARKLLLBRWNNV-UHFFFAOYSA-N
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Description

2-Amino-3-methylamino-5-phenylpyridine is a key organic intermediate of significant interest in chemical and biochemical research. Scientific literature identifies this compound as a crucial precursor in the photochemical synthesis of the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) . Its structure, featuring a phenylpyridine core with specific amino and methylamino substituents, makes it a valuable building block for constructing more complex heterocyclic compounds, particularly those relevant to toxicology studies. Researchers utilize this compound primarily in the study of heterocyclic aromatic amines (HAAs). Its defined structure allows for the investigation of reaction pathways and the development of analytical methods for detecting and quantifying potent mutagens and carcinogens formed during the cooking of protein-rich foods. The compound serves as a critical scaffold for probing structure-activity relationships in this class of chemicals. APPLICATIONS • Synthetic Intermediate : Serves as a direct precursor for the cyclization and synthesis of PhIP and related imidazopyridine structures . • Toxicology Research : Used as a standard or reference compound in studies investigating the formation, metabolism, and DNA adduction of food-borne carcinogens. • Method Development : Essential for developing and validating analytical techniques, such as chromatography and mass spectrometry, for the detection of HAAs in complex matrices. NOTE : This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3 B015248 2-Amino-3-methylamino-5-phenylpyridine CAS No. 107351-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-methyl-5-phenylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARKLLLBRWNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399551
Record name 2-AMINO-3-METHYLAMINO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107351-81-5
Record name 2-AMINO-3-METHYLAMINO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Methodologies for 2 Amino 3 Methylamino 5 Phenylpyridine

Advanced Synthetic Strategies for Aminopyridines

The synthesis of aminopyridines is a cornerstone of heterocyclic chemistry, with numerous methods developed to create these valuable structural motifs. These strategies range from classic condensation reactions that build the pyridine (B92270) ring from acyclic precursors to modern multi-component reactions that offer efficiency and complexity in a single step.

Condensation reactions are a fundamental and widely used approach for constructing the pyridine skeleton. nih.gov These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through reactions like Michael or aldol (B89426) additions, followed by cyclization and aromatization. nih.gov

Prominent named reactions in this category include:

Hantzsch Pyridine Synthesis : This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). prepchem.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to yield the aromatic pyridine ring. prepchem.com

Guareschi-Thorpe Synthesis : This approach provides the aromatic pyridine directly through the reaction of a β-ketoester with a cyanoacetamide derivative, followed by cyclization and elimination of water. nih.gov

Chichibabin Pyridine Synthesis : In its general form, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. orgsyn.org While versatile, this method can sometimes suffer from lower yields, though its precursors are often inexpensive. orgsyn.org

Bohlmann-Rahtz Pyridine Synthesis : This method also yields the aromatic pyridine product directly through substitution and elimination of small molecules like water or alcohols. nih.gov

These condensation strategies are adaptable and can be performed as linear sequences or, more commonly, as multi-component reactions. nih.gov

Reaction NameKey ReactantsInitial ProductKey Feature
Hantzsch SynthesisAldehyde, β-ketoester (2 eq.), Ammonia1,4-DihydropyridineRequires subsequent oxidation step. prepchem.com
Guareschi-Thorpe Synthesisβ-ketoester, Cyanoacetamide derivativeSubstituted PyridineDirect formation of aromatic ring. nih.gov
Chichibabin SynthesisAldehydes/Ketones, AmmoniaSubstituted PyridineUses inexpensive precursors. orgsyn.org
Bohlmann-Rahtz SynthesisEnamines, AlkynonesSubstituted PyridineDirect formation via cyclocondensation. nih.gov

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, offer a powerful strategy for assembling the six-membered pyridine ring. researchgate.netresearchgate.net This approach is especially valuable for creating pyridines that are difficult to access through other means. google.com

The most successful cycloaddition methods for pyridine synthesis are typically inverse-electron-demand Diels-Alder reactions. google.comsynchem.de In this variant, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine. google.comsynchem.de The initial cycloadduct readily undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas, which drives the reaction forward and leads to the formation of a dihydropyridine (B1217469) intermediate that subsequently aromatizes to the pyridine product. google.comsynchem.de

Recent advancements have focused on developing milder and more regioselective versions of this reaction, for instance, by using a temporary tether to direct the cycloaddition of triazines with alkynylboranes, which can proceed under mild conditions.

Multi-component reactions (MCRs) have gained significant attention as an efficient and atom-economical tool for synthesizing complex molecules like 2-aminopyridine (B139424) derivatives from simple, readily available starting materials in a single pot. google.comgoogle.comgoogle.com This strategy is highly valued in medicinal chemistry for its convergence, speed, and minimal waste production. google.com

A common MCR approach for 2-aminopyridines involves the reaction of four components: an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and an ammonium (B1175870) salt, often under solvent-free conditions. google.com Another versatile three-component method reacts enaminones, malononitrile, and a primary amine to produce a variety of substituted 2-amino-3-cyanopyridines. google.com These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and cyclization/aromatization steps. google.comresearchgate.net

The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. semanticscholar.org This method is applicable to the synthesis of aminopyridines from their corresponding pyridinecarboxamides. For example, nicotinamide (B372718) can be converted to 3-aminopyridine (B143674) via this rearrangement. semanticscholar.org

The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. This generates an N-bromoamide intermediate, which, upon deprotonation, rearranges to form an isocyanate. semanticscholar.org The isocyanate is then hydrolyzed in the aqueous basic medium to yield the primary amine and carbon dioxide. semanticscholar.org This method provides a route to aminopyridines where the amino group is introduced via the degradation of a carboxamide functional group. google.com

Specific Synthetic Routes to 2-Amino-3-methylamino-5-phenylpyridine

While a specific, detailed synthesis of this compound is not extensively documented in readily accessible literature, a plausible multi-step synthetic pathway can be constructed based on established reactions for analogous compounds. The proposed route involves the initial formation of a core intermediate, 5-phenylpyridine-2,3-diamine, followed by selective methylation.

A logical synthetic approach would be:

Nitration : Starting with 2-amino-5-phenylpyridine (B15250), a nitro group is introduced at the C-3 position. The nitration of 2-aminopyridine derivatives typically yields a mixture of isomers, and methods exist to favor the 3-nitro product. This step would produce the intermediate 2-amino-3-nitro-5-phenylpyridine (B3049208).

Reduction : The nitro group of 2-amino-3-nitro-5-phenylpyridine is then reduced to a primary amine. This transformation is commonly and efficiently achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through reduction with metals in acidic media (e.g., tin or iron in HCl). orgsyn.org This yields the key precursor, 5-phenylpyridine-2,3-diamine.

Selective Methylation : The final step is the selective methylation of the 3-amino group of 5-phenylpyridine-2,3-diamine. Patented methods for analogous compounds, such as the selective N3-methylation of 3,4-diaminopyridine (B372788) using an alkylating agent like methyl iodide, suggest that achieving the desired regioselectivity is feasible. This step would furnish the target compound, this compound.

The successful synthesis of this compound relies on the availability of key precursors. Based on the proposed synthetic route, the primary starting materials and intermediates are critical.

Compound NameRole in SynthesisPotential Synthetic Origin
2-Amino-5-phenylpyridineInitial Starting MaterialSynthesized via Suzuki coupling of 2-amino-5-bromopyridine (B118841) with phenylboronic acid.
2-Amino-3-nitro-5-phenylpyridineNitrated IntermediateFormed by the nitration of 2-amino-5-phenylpyridine.
5-Phenylpyridine-2,3-diamineKey PrecursorProduced by the reduction of 2-amino-3-nitro-5-phenylpyridine. orgsyn.org
Methyl IodideMethylating AgentCommercially available reagent for the final N-methylation step.

The synthesis of the initial precursor, 2-amino-5-phenylpyridine, can itself be accomplished through various cross-coupling reactions, most notably the Suzuki coupling, which would involve reacting 2-amino-5-bromopyridine with phenylboronic acid in the presence of a palladium catalyst. The required 2-amino-5-bromopyridine is readily prepared by the bromination of 2-aminopyridine. orgsyn.org This highlights the layered nature of organic synthesis, where the creation of a complex target molecule is built upon the foundational preparation of its constituent parts.

Reaction Conditions and Optimization

A notable synthetic route to this compound has been developed as part of the total synthesis of the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). researchgate.net This pathway originates from the commercially available 2,3-diaminopyridine (B105623).

The key steps involve:

Protection and Iodination: The initial precursor, 2,3-diaminopyridine, undergoes selective protection and iodination to introduce the necessary functionalities for subsequent reactions.

Methylation: A methyl group is introduced onto one of the amino groups.

Photochemical Phenylation and Deprotection: The crucial step is a one-pot photochemical reaction. This process utilizes a precursor, 2-amino-5-iodo-3-(N-methyl-N-tosylamino)pyridine, to achieve simultaneous phenylation at the 5-position of the pyridine ring and the removal of the tosyl protecting group. researchgate.net

This photochemical approach represents a key optimization, enabling the direct formation of the this compound intermediate. researchgate.net The conditions for such photochemical reactions are critical and typically involve specific wavelengths of light and the use of appropriate solvents to ensure efficient conversion and minimize side products.

Derivatization and Functionalization of the Pyridine Ring

The this compound molecule serves as a versatile scaffold for further chemical modifications, allowing for the construction of more elaborate molecular architectures.

Strategies for Substituent Introduction on the Pyridine Scaffold

The synthesis of the title compound itself exemplifies a key strategy for introducing substituents onto a pyridine ring: cross-coupling reactions. The introduction of the phenyl group at the 5-position is a prime example of such a transformation. researchgate.net While the specific reported synthesis uses a photochemical method, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are standard and effective methods for forming carbon-carbon bonds on pyridine rings. For instance, the Suzuki reaction has been successfully employed to synthesize 2,6-diamino-3-phenylpyridine (B3176554) from 2,6-diamino-3-iodopyridine and phenylboronic acid, highlighting a parallel and widely applicable strategy. iglobaljournal.com

The reactivity of the amino groups also offers pathways for derivatization. Selective acylation, alkylation, or participation in condensation reactions can be employed to introduce a wide array of functional groups, further modifying the compound's properties. The differential reactivity of the primary amino group at the 2-position and the secondary methylamino group at the 3-position can be exploited for regioselective modifications under carefully controlled conditions. Studies on the methylation of 2,3-diaminopyridine have shown that the position of methylation can be influenced by the solvent, indicating that selective functionalization is feasible. rsc.org

Synthesis of Fused Pyridine Systems (e.g., Pyrido[2,3-d]pyrimidines)

The adjacent amino and methylamino groups at the 2 and 3 positions of this compound make it an ideal precursor for the synthesis of fused heterocyclic systems.

One documented application is its use as an intermediate to construct the imidazo[4,5-b]pyridine ring system. researchgate.net This is typically achieved by reacting the 1,2-diamine functionality with a one-carbon synthon, such as a carboxylic acid derivative or an orthoester, leading to the formation of the fused imidazole (B134444) ring.

Furthermore, this compound is a logical precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant interest due to their diverse biological activities. researchgate.netjocpr.com General synthetic strategies for pyrido[2,3-d]pyrimidines often involve the condensation of a 2-aminopyridine derivative, particularly a 2,3-disubstituted pyridine, with various reagents to build the pyrimidine (B1678525) ring. For example, substituted 2-aminopyridines can react with reagents like dicarbonyl compounds or their equivalents to form the fused pyrimidine ring. jocpr.com The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives has been demonstrated starting from precursors like 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine, which undergoes substitution with amines to build the final heterocyclic structure. nih.gov This indicates a high potential for this compound to be utilized in similar cyclization reactions to generate novel and complex fused systems.

Chemical Reactivity and Transformations of 2 Amino 3 Methylamino 5 Phenylpyridine

Amine Group Reactions

The presence of both a primary amino group (-NH₂) at the C2 position and a secondary methylamino group (-NHCH₃) at the C3 position dictates the reactivity of this part of the molecule. Both amino groups are nucleophilic and can participate in reactions typical of arylamines.

The reactivity of aminopyridines can be influenced by the position of the amino group on the pyridine (B92270) ring. While 2- and 4-aminopyridines can exist in tautomeric imino forms, 3-aminopyridine (B143674) exists in a single form e-bookshelf.de. In the case of 2-Amino-3-methylamino-5-phenylpyridine, the 2-amino group can potentially exhibit this tautomerism.

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring is a site of basicity and can be protonated in acidic media, forming a pyridinium (B92312) ion. This protonation deactivates the ring towards electrophilic substitution due to the positive charge on the nitrogen, which withdraws electron density from the ring system uoanbar.edu.iq.

Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the ring nitrogen uoanbar.edu.iq. This makes the pyridine ring in this compound susceptible to attack by nucleophiles, although the existing amino substituents will also influence the regioselectivity of such reactions. The presence of amino groups, which are activating, can counteract the deactivating effect of the ring nitrogen to some extent in electrophilic reactions and further modulate the outcome of nucleophilic substitutions.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group at the C5 position of the pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution reactions. The pyridine ring itself acts as a substituent on the phenyl ring, influencing its reactivity.

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur on the phenyl ring, it typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group nih.gov. In the absence of such activating groups on the phenyl ring of this compound, SNAr reactions on this moiety are generally less favorable unless harsh reaction conditions are employed or a suitable leaving group is present. However, polyfluoroarenes readily undergo SNAr reactions due to the high electronegativity of fluorine atoms mdpi.com.

Cyclization Reactions involving this compound as a Precursor

The vicinal arrangement of the amino and methylamino groups at the C2 and C3 positions makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

A key transformation of this compound is its use in the synthesis of imidazo[4,5-b]pyridine derivatives. This fused heterocyclic system is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring purines nih.govirb.hr.

The synthesis of imidazo[4,5-b]pyridines can be achieved by reacting a 2,3-diaminopyridine (B105623) derivative with various reagents. For instance, reaction with carboxylic acids or their functional derivatives is a common method to construct the imidazole (B134444) ring nih.gov. In the context of this compound, the two amino groups can react with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, to form the fused imidazole ring. This process involves the formation of an intermediate, likely an amidine, followed by intramolecular cyclization and dehydration to yield the aromatic imidazo[4,5-b]pyridine core.

For example, the synthesis of 2-substituted imidazo[4,5-b]pyridines has been achieved by reacting 2,3-diaminopyridine with aldehydes in the presence of an oxidizing agent or by condensation with carboxylic acids nih.govmdpi.com. A specific method involves the reaction of 2,3-diaminopyridines with benzaldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in DMSO to yield 2-phenyl-1H-imidazo[4,5-b]pyridines mdpi.com.

The general reaction scheme for the formation of an imidazo[4,5-b]pyridine from a 2,3-diaminopyridine and an aldehyde is depicted below:

General reaction scheme for the formation of an imidazo[4,5-b]pyridine

Figure 1: General reaction scheme for the formation of an imidazo[4,5-b]pyridine from a 2,3-diaminopyridine and an aldehyde.

This cyclization is a powerful tool for creating complex heterocyclic structures from readily available starting materials. The resulting imidazo[4,5-b]pyridine derivatives can then be further functionalized to explore their biological activities irb.hrmdpi.comnih.gov.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR or ¹³C NMR data for 2-Amino-3-methylamino-5-phenylpyridine could be located.

¹H NMR Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound are not available in the public domain.

¹³C NMR Analysis

The characteristic chemical shifts for the carbon atoms within the this compound structure have not been reported in publicly accessible sources.

Infrared (IR) Spectroscopy

Information regarding the characteristic vibrational frequencies (e.g., N-H stretches, C-N stretches, aromatic ring modes) for this compound is not available.

Mass Spectrometry (MS)

While its molecular weight can be calculated from its formula (C12H13N3), experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns, have not been published.

UV-Vis Spectroscopy

There is no available information on the electronic absorption properties, such as the maximum absorption wavelengths (λmax), for this compound in the ultraviolet-visible spectrum.

X-ray Diffraction Studies

No crystallographic data, which would provide definitive information on the solid-state structure, bond lengths, and bond angles of this compound, has been reported.

Further research or direct experimental analysis would be required to generate the data necessary to fulfill the requested article outline.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. researchgate.netnih.gov These calculations can predict molecular structure, vibrational frequencies, and electronic characteristics with a high degree of accuracy. researchgate.net For aminopyridine derivatives, DFT studies help in understanding the effects of substituent groups on the geometry and electron distribution of the pyridine (B92270) ring. ias.ac.inresearchgate.net

Molecular geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comstackexchange.comarxiv.org This is a fundamental step in most quantum chemical calculations. mdpi.com For aminopyridine compounds, methods like Hartree-Fock (HF) and DFT with various basis sets (e.g., 6-311G++) are commonly used to determine optimized geometries. ijret.orgbohrium.com The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule. arxiv.org

Illustrative Data: Representative Optimized Geometric Parameters Disclaimer: The following table presents hypothetical, yet representative, optimized geometric parameters for this compound based on typical values for related aminopyridine structures as determined by DFT calculations. This data is for illustrative purposes only.

ParameterBond/AnglePredicted Value
Bond LengthC2-N (amino)~1.38 Å
Bond LengthC3-N (methylamino)~1.39 Å
Bond LengthC5-C (phenyl)~1.49 Å
Bond AngleC2-C3-C4~118°
Bond AngleN1-C2-N (amino)~116°
Dihedral AngleC4-C5-C(phenyl)-C(phenyl)~35-45°

Vibrational frequency analysis is performed on an optimized molecular geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. cdnsciencepub.comcdnsciencepub.comnih.govnih.govacs.org This analysis calculates the frequencies of the normal modes of vibration, which are characteristic of the molecule's bonding and structure. nih.gov For aminopyridine derivatives, theoretical vibrational spectra obtained from DFT calculations are often compared with experimental spectra to validate the computational model and to aid in the assignment of experimental vibrational bands. bohrium.comcdnsciencepub.com

Key vibrational modes for this compound would include the N-H stretching frequencies of the amino and methylamino groups, the C-N stretching modes, and the characteristic ring breathing modes of the pyridine and phenyl rings. The positions of these bands are sensitive to the electronic effects of the substituents and any intramolecular interactions, such as hydrogen bonding.

Illustrative Data: Representative Calculated Vibrational Frequencies Disclaimer: The following table provides hypothetical, yet representative, calculated vibrational frequencies for key functional groups in this compound, based on general frequency ranges observed for aminopyridine compounds. This data is for illustrative purposes only.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H Stretch (asymmetric)Amino Group~3500-3400
N-H Stretch (symmetric)Amino Group~3400-3300
N-H StretchMethylamino Group~3350-3250
C-N StretchAmino Groups~1350-1250
Pyridine Ring BreathingPyridine Ring~1000-950
Phenyl Ring C-H out-of-plane bendPhenyl Ring~800-700

Electronic structure analysis investigates the distribution of electrons within a molecule, providing insights into its reactivity, stability, and spectroscopic properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ijret.org A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. ijret.org For aminopyridine derivatives, the electronic properties, including the HOMO-LUMO gap, are significantly influenced by the nature and position of substituents on the pyridine ring. ias.ac.in

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For aminopyridines, the nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of substituent groups are often sites of negative electrostatic potential. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov

For aminopyridine derivatives, molecular docking studies are frequently employed to investigate their binding modes within the active sites of various enzymes, particularly protein kinases. nih.govacs.org These studies can identify key amino acid residues involved in the interaction and help to explain the observed biological activity.

The interactions between a ligand and a protein are fundamental to its biological effect. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.govnih.govacs.orgresearchgate.netbris.ac.uk In the context of aminopyridine-based kinase inhibitors, the 2-aminopyridine (B139424) moiety often forms crucial hydrogen bonds with the hinge region of the kinase active site. acs.org

While specific docking studies for this compound are not detailed in the available literature, its structural similarity to known kinase inhibitors suggests that it could potentially interact with the ATP-binding site of various kinases. The amino groups at the 2- and 3-positions, as well as the pyridine nitrogen, are capable of acting as hydrogen bond donors and acceptors, respectively. The phenyl group at the 5-position could engage in hydrophobic interactions within a corresponding pocket of the active site.

Illustrative Data: Potential Ligand-Protein Interactions for this compound Disclaimer: The following table outlines hypothetical, yet plausible, ligand-protein interactions for this compound within a generic kinase active site, based on common binding modes of aminopyridine inhibitors. This data is for illustrative purposes only.

Molecular MoietyPotential Interacting Residue (Example)Type of Interaction
2-Amino Group (NH₂)Hinge Region Amino Acid (e.g., Cys)Hydrogen Bond Donor
Pyridine Nitrogen (N1)Hinge Region Amino Acid (e.g., Leu)Hydrogen Bond Acceptor
3-Methylamino Group (NHCH₃)Catalytic Loop Residue (e.g., Asp)Hydrogen Bond Donor/Acceptor
5-Phenyl GroupHydrophobic Pocket (e.g., Val, Leu, Ile)Hydrophobic Interaction

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. scispace.comnih.govnih.govresearchgate.netnih.govresearchgate.net By systematically modifying different parts of a molecule and evaluating the resulting changes in activity, researchers can identify key structural features (pharmacophores) responsible for its biological effects. nih.govresearchgate.net

For the aminopyridine class of compounds, SAR studies have been instrumental in the development of potent and selective inhibitors for various therapeutic targets. nih.govnih.gov These studies have shown that the nature and position of substituents on the pyridine ring can dramatically affect a compound's potency, selectivity, and pharmacokinetic properties. mdpi.comscispace.comresearchgate.net For example, modifications to the aminopyridine core can alter its binding affinity for a target protein or change its metabolic stability. researchgate.net The transformation of this compound into more complex heterocyclic structures like PhIP is a clear example of how structural modifications lead to vastly different biological activities.

Illustrative Data: General SAR Trends for Aminopyridine Derivatives Disclaimer: The following table summarizes general SAR trends observed for aminopyridine derivatives, which could provide context for the potential biological activity of this compound and its analogues. This data is for illustrative purposes and represents generalized findings from the broader class of compounds.

Structural ModificationGeneral Effect on Activity (Context-Dependent)Rationale
Addition of a hydrogen bond donor/acceptor at position 2Often crucial for kinase hinge bindingMimics the adenine (B156593) portion of ATP
Substitution at the 5-position with an aryl groupCan enhance potency and selectivityFills a hydrophobic pocket in the active site
Cyclization of the 2-amino and 3-methylamino groupsCan lead to rigidified structures with altered biological profilesFormation of fused ring systems like imidazopyridines
Variation of substituents on the phenyl ringModulates potency, solubility, and metabolic propertiesFine-tunes interactions and physicochemical properties

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern a specific biological response. For novel compounds like 2-Amino-3-methylamino-5-phenylpyridine, where extensive experimental data may be limited, QSAR can provide valuable insights into its potential biological activities and guide further experimental investigation.

While no specific QSAR studies have been published for the exact molecule this compound, the principles of QSAR can be applied by examining studies on structurally related aminopyridine derivatives. Such analyses typically involve the generation of a dataset of analogous compounds, calculation of various molecular descriptors, and the development of a mathematical model that links these descriptors to a measured biological endpoint.

A hypothetical QSAR study for a series of 2-amino-3-substituted-5-phenylpyridine derivatives, including this compound, could be conceptualized to explore their potential as kinase inhibitors, a common target for aminopyridine-based compounds.

Dataset and Biological Activity:

The study would begin with the selection of a training set of compounds. This set would include a variety of molecules where the substituent at the 3-position is varied, while the 2-amino and 5-phenyl groups are kept constant. The biological activity, in this case, would be the half-maximal inhibitory concentration (IC50) against a specific protein kinase, for instance, a cyclin-dependent kinase (CDK). The IC50 values would be converted to a logarithmic scale (pIC50) for the QSAR analysis.

Molecular Descriptors:

A range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The electronic properties of the substituents can significantly influence interactions with the target protein. For instance, electron-donating groups can enhance activity in some cases. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common steric descriptors. The size of the substituent at the 3-position would be critical for fitting into the kinase's binding pocket.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule. The partition coefficient (logP) is the most widely used hydrophobic descriptor. Lipophilicity is crucial for membrane permeability and can also influence binding to hydrophobic pockets in the target protein.

Topological Descriptors: These are numerical values that describe the connectivity and branching of atoms in a molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure.

QSAR Model Development:

Using statistical methods such as Multiple Linear Regression (MLR), a QSAR model would be developed. The goal is to create an equation that accurately predicts the pIC50 based on a combination of the calculated descriptors. A hypothetical QSAR equation might look like this:

pIC50 = a(logP) - b(MR) + c(HOMO) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. The statistical quality of the model would be assessed using parameters like the correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the standard error of the estimate. A high r² value indicates a good correlation between the descriptors and the biological activity, while a high q² value suggests good predictive ability of the model. nih.gov

Interpretation of the Model:

The resulting QSAR model would offer insights into the structure-activity relationships of this class of compounds. For example, a positive coefficient for logP would suggest that increased lipophilicity is beneficial for activity. A negative coefficient for a steric descriptor like MR might indicate that bulky substituents at the 3-position are detrimental, possibly due to steric hindrance in the binding site. The contribution of electronic descriptors would shed light on the importance of electronic interactions with the protein. The presence of aromatic and aliphatic pharmacophore properties can also be identified as favorable for activity. nih.gov

The presence of the phenyl group at the 5-position is often associated with providing a scaffold for hydrophobic and π-π stacking interactions within a receptor binding site. nih.gov The methylamino group at the 3-position introduces a hydrogen bond donor and can influence the electronic properties of the pyridine (B92270) ring. QSAR studies on similar heterocyclic compounds have shown that the presence of such groups can be crucial for activity. nih.gov

The following interactive table presents a hypothetical dataset for a QSAR study on a series of 2-amino-3-substituted-5-phenylpyridine derivatives, illustrating the kind of data that would be generated and analyzed.

Compound IDSubstituent (R)pIC50logPMolar Refractivity (MR)HOMO (eV)
1-H5.22.860.5-5.8
2-CH35.83.265.1-5.7
3-NH26.12.562.3-5.5
4-OH5.92.661.0-5.6
5-Cl6.53.565.4-6.0
6-Br6.73.868.3-6.1
7-NHCH3 7.2 3.0 66.8 -5.4
8-OCH36.32.965.6-5.5
9-CF35.53.965.3-6.3
10-C2H56.03.669.7-5.7

This hypothetical QSAR analysis underscores the importance of a systematic approach to understanding the structure-activity relationships of novel compounds like this compound. By dissecting the contributions of its constituent fragments, researchers can rationally design more potent and selective molecules for therapeutic applications.

Biological and Pharmacological Research Perspectives

Role as a Precursor in Mutagen Formation

The aminophenylpyridine structure is a key component of certain heterocyclic amines (HCAs), which are mutagenic and carcinogenic compounds formed during the high-temperature cooking of meat and fish.

The most abundant HCA found in cooked food, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), shares a significant structural similarity with 2-Amino-3-methylamino-5-phenylpyridine. The established mechanism for PhIP formation in food involves the reaction of essential precursors at high temperatures. researchgate.netnih.gov Phenylalanine, an amino acid, undergoes Strecker degradation to form phenylacetaldehyde. researchgate.net This intermediate then reacts with creatinine, found in muscle tissue, through an aldol (B89426) condensation to form an intermediate product, which subsequently cyclizes to create the final PhIP molecule. researchgate.net

While this compound is not identified as a direct precursor in the food-based formation of PhIP, its structure is highly relevant to the synthesis and activation of PhIP. For instance, a chemical synthesis of PhIP was reported starting from 2-amino-3-bromo-5-phenylpyridine. nih.gov In this process, the bromine at the 3-position was displaced with methylamine, followed by cyclization with cyanogen (B1215507) bromide to form the imidazo[4,5-b]pyridine ring system of PhIP. nih.gov This highlights that the 2-amino-5-phenylpyridine (B15250) core with a nitrogen-containing group at the 3-position is the fundamental structure of this potent mutagen.

Once formed, PhIP requires metabolic activation to exert its mutagenic effects. This occurs in the liver, where Cytochrome P450 enzymes (specifically CYP1A2) N-hydroxylate PhIP. nih.govnih.gov This activated metabolite can then be further esterified, leading to the formation of DNA adducts, which are critical lesions that can initiate cancer. nih.gov

Potential as a Therapeutic Agent or Lead Compound

Derivatives containing the 2-aminopyridine (B139424) scaffold have been extensively investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities. nih.govnih.gov This suggests that the this compound framework is a promising starting point for the development of new therapeutic agents.

The 2-aminopyridine moiety is a core component of many compounds screened for antimicrobial properties. Research has shown that derivatives of this structure exhibit notable activity against various pathogens. For example, a series of 2-amino-5-substituted pyridine (B92270) derivatives were evaluated for their ability to inhibit phytopathogenic fungi and bacteria. researchgate.net In another study, newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Table 1: Antimicrobial Activity of Selected 2-Aminopyridine Derivatives

Compound Target Organism Activity Reference
Compound 2c (a 2-amino-3-cyanopyridine derivative) Staphylococcus aureus MIC: 0.039 µg/mL nih.gov
Compound 2c (a 2-amino-3-cyanopyridine derivative) Bacillus subtilis MIC: 0.039 µg/mL nih.gov
2-amino-5-(benzotriazole-1-ylmethyl)-3-methylpyridine T. pisana (snail) High molluscicidal activity researchgate.net
Thiophenol-substituted 2-aminopyridine (Compound 3) Phytopathogenic fungi & bacteria Strongest in its series researchgate.net

The pyridine ring is a structural feature in various compounds with antiviral potential. While direct studies on this compound are limited, related structures have shown promise. For instance, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine was identified as a potent and selective inhibitor of Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.gov This compound's selectivity is believed to stem from its preferential phosphorylation by the viral thymidine (B127349) kinase. nih.gov Furthermore, novel phenylalanine derivatives have been designed and synthesized as inhibitors of the HIV-1 capsid (CA) protein, with some showing moderate to good anti-HIV-1 activity in cell-based assays. nih.gov

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of anticancer agents. nih.gov Numerous derivatives have demonstrated significant cytotoxicity against a variety of human cancer cell lines. Studies show that modifications to the basic pyridine structure can lead to potent antiproliferative effects. mdpi.com For example, amino acid conjugates of 2-aminopyridine have been synthesized and evaluated, with some compounds showing promising activity against both parent and cisplatin-resistant ovarian cancer cell lines. nih.gov Similarly, complex derivatives such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent, nanomolar-level inhibition of cancer cell growth. mdpi.com

Table 2: Anticancer Activity of Selected Pyridine and Thienopyridine Derivatives

Compound/Derivative Class Cancer Cell Line(s) IC50 Value Reference
2-aminopyridine conjugate (S6c) A2780CISR (cisplatin-resistant ovarian) 12.33 µM nih.gov
2-aminothiazole conjugate (S3c) A2780 (ovarian) 15.57 µM nih.gov
2-aminothiazole conjugate (S3c) A2780CISR (cisplatin-resistant ovarian) 11.52 µM nih.gov
4-amino-thienopyrimidine (Compound 2) MCF-7 (breast cancer) 0.013 µM nih.gov
4-amino-thienopyrimidine (Compound 2) MDA-MB-231 (breast cancer) 0.056 µM nih.gov
Benzylhydroxy-thieno[2-3-b]pyridines (7h, 7i) HCT116, MDA-MB-231 25–50 nM mdpi.com

Derivatives containing pyridine and pyrimidine (B1678525) rings are recognized for their anti-inflammatory properties. nih.govnih.gov These compounds are thought to exert their effects by inhibiting key inflammatory mediators like prostaglandins (B1171923) and nitric oxide. nih.gov For example, derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity in animal models of acute inflammation, such as carrageenan-induced paw edema. nih.gov The potency of these compounds is influenced by substitutions on the pyridine ring, with a benzyl (B1604629) group showing enhanced effects. nih.gov Additionally, certain aminomethyl derivatives of 1,5-diarylpyrazoles have shown anti-inflammatory potential that is superior to the standard drug diclofenac (B195802) in in-vitro assays. ui.ac.id

Enzyme Inhibition Studies

The aminopyridine scaffold is a recognized platform in the study of enzyme inhibition. Research on related compounds, such as coordination complexes of 2-amino-3-methylpyridine (B33374), has shown that they possess moderate enzyme inhibition activities. researchgate.netmdpi.com These studies, while not directly on this compound, suggest that the core structure is amenable to interacting with enzyme active sites. The introduction of a phenyl group and a methylamino substituent, as seen in the target compound, would significantly alter its steric and electronic properties, creating new possibilities for specific enzyme interactions. The focus of such inhibition studies often includes protein kinases, where the pyridine nitrogen can act as a crucial hydrogen bond acceptor in the ATP-binding pocket.

Receptor Ligand Studies (e.g., Adenosine (B11128) Receptors, Serotonin (B10506) Receptors)

The aminopyridine structure is a versatile scaffold for developing ligands that target G-protein coupled receptors (GPCRs), with significant research focusing on adenosine and serotonin receptors.

Adenosine Receptors: Extensive research on a class of related compounds, the amino-3,5-dicyanopyridines, has demonstrated their prowess as potent adenosine receptor (AR) ligands. mdpi.comnih.gov These studies have shown that small modifications to the aminopyridine core can dramatically influence affinity and selectivity across the four AR subtypes (A1, A2A, A2B, A3). For instance, certain amino-3,5-dicyanopyridines exhibit nanomolar affinity, and their pharmacological profile can be tuned from partial agonist to antagonist. mdpi.comnih.gov One study highlighted that intramolecular cyclisation of amino-3,5-dicyanopyridine derivatives into thieno[2,3-b]pyridines resulted in a significant loss of activity, suggesting that the flexibility of the open-ring structure is crucial for receptor binding. nih.gov This body of work strongly suggests that this compound is a promising candidate for investigation as an adenosine receptor ligand.

Serotonin Receptors: Serotonin (5-HT) receptors are critical targets for drugs treating a multitude of neuropsychiatric disorders. nih.gov The structural features of this compound make it a plausible candidate for interacting with these receptors. The aromatic phenyl ring and the basic amino groups are common features in many known 5-HT receptor ligands. Structural biology studies have revealed how ligands, including those with aromatic moieties, bind within the receptor's transmembrane domain, often influenced by surrounding cholesterol molecules that shape the binding pocket. nih.gov Future research would likely involve screening this compound and its derivatives for affinity and functional activity at various 5-HT receptor subtypes.

Neurotropic and Psychopharmacological Effects

The potential neurotropic and psychopharmacological effects of this compound are intrinsically linked to its potential activity at adenosine and serotonin receptors, which are key modulators of neuronal function. The adenosine system is deeply involved in processes like seizure suppression, and A1 receptor agonists are investigated for their potential in treating epilepsy. nih.gov The development of aminopyridine-based adenosine receptor ligands is driven by this therapeutic potential. mdpi.comnih.gov

Given that drugs targeting serotonin receptors are mainstays in treating depression, anxiety, and psychosis, any significant interaction of this compound with these receptors could confer psychopharmacological activity. nih.gov The specific effects would depend on which receptor subtypes it binds to and whether it acts as an agonist or antagonist.

Mechanistic Studies of Biological Activity

Understanding the mechanism of action at a molecular level is a critical step in pharmacological research.

Investigation of Molecular Targets

For this compound, the primary molecular targets for investigation would be the adenosine and serotonin receptors, as suggested by the activity of related compounds. Mechanistic studies would involve:

Binding Assays: Determining the binding affinity (Ki) of the compound for each of the four human adenosine receptor subtypes (hA1, hA2A, hA2B, hA3) and various serotonin receptor subtypes.

Functional Assays: Characterizing the compound as an agonist, antagonist, or allosteric modulator at these receptors, often by measuring downstream signaling events like changes in cyclic AMP (cAMP) levels. mdpi.com

Molecular Modeling: Using docking studies to predict and rationalize the binding mode of the compound within the crystal structures of the target receptors. Such studies on related dicyanopyridines at adenosine receptors have helped to explain their structure-activity relationships. mdpi.com

Derivative-Based Biological Studies

The aminopyridine scaffold is exceptionally versatile, and derivative-based studies are a cornerstone of research in this area. The literature on amino-3,5-dicyanopyridines demonstrates that this chemical class is highly tractable for exploring structure-activity relationships (SARs). mdpi.comnih.gov By synthesizing and evaluating a series of derivatives of this compound, researchers could systematically probe the influence of different substituents.

Key findings from studies on related scaffolds include:

Small structural changes can switch the pharmacological profile from a pan-ligand (binding to all AR subtypes) to a selective ligand. mdpi.com

The nature of the substituent on the pyridine ring and the exocyclic amino group can determine whether the compound acts as an agonist or antagonist.

The substitution pattern is crucial for receptor affinity, with some derivatives of amino-3,5-dicyanopyridines achieving sub-nanomolar affinity for the A1 adenosine receptor. nih.gov

This approach would be essential for optimizing the potency, selectivity, and pharmacokinetic properties of this compound, potentially leading to the identification of novel therapeutic agents.

Interactive Data Tables

Adenosine Receptor Affinity of Related Amino-3,5-Dicyanopyridine Derivatives

The following table showcases binding affinity data for a selection of amino-3,5-dicyanopyridine compounds, which are structurally related to the subject of this article. This data illustrates the potential of the aminopyridine scaffold in targeting adenosine receptors.

Compound ReferenceStructurerA₁ Kᵢ (nM) nih.gov
6c 2-amino-4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile0.076
6a 2-amino-4-(4-methoxyphenyl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile0.17
6b 2-amino-6-(morpholin-4-yl)-4-(p-tolyl)pyridine-3,5-dicarbonitrile0.25
6d 2-amino-4-(4-fluorophenyl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile0.35

Data sourced from studies on amino-3,5-dicyanopyridine derivatives, not this compound.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques

Chromatography is a primary tool for separating and quantifying components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques frequently applied to compounds with structures related to 2-Amino-3-methylamino-5-phenylpyridine.

High-Performance Liquid Chromatography (HPLC)

No specific HPLC method for the quantitative analysis of this compound has been detailed in the reviewed literature. However, methods for other aminopyridines have been developed. For instance, a reverse-phase HPLC method is used for the separation of 2-Amino-5-bromo-3-methylpyridine, a structurally related compound. sielc.com That method employs a C18 column with a mobile phase of acetonitrile (B52724) and water, with phosphoric or formic acid as a modifier. sielc.com Similarly, a method for determining various aminopyridines as impurities uses a C18 column with a phosphate (B84403) buffer and methanol (B129727) mobile phase, with detection at 280 nm. cmes.org

A hypothetical HPLC method for this compound would likely require similar conditions, but would need to be specifically developed and validated.

Hypothetical HPLC Parameters for Method Development

Parameter Potential Condition Rationale
Column C18, Phenyl-Hexyl Reverse-phase columns are suitable for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Methanol and Water with buffer (e.g., phosphate, acetate) or acid (e.g., formic, TFA) To achieve good peak shape and retention for the amine functionalities.
Detection UV-Vis/DAD (Diode-Array Detector) The phenylpyridine core contains a chromophore expected to absorb UV light (likely in the 230-280 nm range).
Flow Rate 0.5 - 1.5 mL/min Standard analytical flow rates.

| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no specific GC-MS methods in the literature for the analysis of this compound. The compound's polarity and potential for thermal degradation might pose challenges for direct GC analysis without derivatization. Many amino compounds require derivatization, such as silylation, to increase their volatility and thermal stability for GC-MS analysis. nist.gov

For related compounds like 2-Amino-5-phenylpyridine (B15250), a GC assay is mentioned as a quality control parameter by a commercial supplier, indicating that GC analysis is feasible, though no method details are provided. thermofisher.com Analysis of other amino acids and aminophenols by GC-MS often involves derivatization with reagents like propyl chloroformate to make the molecules suitable for the technique. researchgate.net

Hypothetical GC-MS Parameters for Method Development

Parameter Potential Condition Rationale
Derivatization Silylation (e.g., with BSTFA) or Acylation To block polar N-H groups, increasing volatility and preventing peak tailing.
Column DB-5MS, HP-5MS (or similar non-polar column) Standard, robust columns for a wide range of organic compounds.
Inlet Temperature 250 - 280 °C High enough for volatilization but low enough to minimize thermal degradation.
Oven Program Temperature gradient (e.g., 100 °C to 300 °C) To ensure separation from impurities and elution of the analyte.
Ionization Mode Electron Ionization (EI) Standard mode providing reproducible fragmentation patterns for library matching.

| MS Detection | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |

Spectroscopic Analytical Methods (as applied to quantitative analysis)

While spectroscopic methods like NMR and IR are essential for structural elucidation, their application for quantitative analysis of this compound is not described in the literature.

In principle, UV-Vis spectrophotometry could be developed for quantitative purposes. This would involve dissolving the pure compound in a suitable solvent (like methanol or ethanol), identifying the wavelength of maximum absorbance (λmax), and creating a calibration curve based on Beer-Lambert law by measuring the absorbance of a series of standard solutions of known concentrations. However, without experimental data from peer-reviewed sources, key parameters like λmax and molar absorptivity for this specific compound remain undetermined.

Future Directions and Research Opportunities

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core strategy for advancing 2-Amino-3-methylamino-5-phenylpyridine as a therapeutic lead involves the rational design and synthesis of new analogues with superior potency, selectivity, and pharmacokinetic properties. Research on related pyridine (B92270) structures provides a clear roadmap for this endeavor.

Studies have shown that even minor substitutions on the pyridine ring can dramatically influence biological activity. For instance, in a series of 2-pyridinemethylamine derivatives, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to have a synergistic effect on their properties as 5-HT1A receptor agonists. nih.govacs.org Specifically, the derivative 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) was a more potent 5-HT1A agonist than its analogue lacking the 5-methyl group. nih.govacs.org This highlights the importance of exploring substitutions at various positions of the pyridine core of this compound.

Furthermore, research into amino-3,5-dicyanopyridine derivatives as ligands for adenosine (B11128) A1 receptors revealed that intramolecular cyclization to form thieno[2,3-b]pyridines led to a significant decrease in receptor affinity. nih.gov This suggests that for certain targets, maintaining the conformational flexibility of the open-ring aminopyridine structure is crucial for optimal binding. nih.gov Conversely, for other applications, creating more rigid, fused-ring structures could enhance selectivity for a different target.

Future synthetic campaigns should therefore focus on:

Systematic substitution analysis: Introducing a variety of functional groups (e.g., halogens, alkoxy, alkyl, nitro groups) at the open positions of the phenyl and pyridine rings to probe structure-activity relationships (SAR).

Modification of amino groups: Exploring the impact of converting the primary and secondary amino groups into amides, sulfonamides, or ureas to alter hydrogen bonding capacity and lipophilicity.

Bioisosteric replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, furan, pyrazole) to modulate electronic properties and target interactions.

Table 1: Examples of Bioactivity Modulation in Pyridine Derivatives

Core ScaffoldModificationResulting Biological ActivityReference
2-PyridinemethylamineAddition of 5-methyl and 6-methylamino substituentsSynergistically enhanced 5-HT1A receptor agonist activity nih.gov
Amino-3,5-dicyanopyridineIntramolecular cyclization to thieno[2,3-b]pyridineSignificant loss of affinity for adenosine A1/A2A receptors nih.gov
3-Aminopyridin-2(1H)-oneSynthesis of various 3-(arylmethylamino) derivativesGenerated compounds with cytoprotective and neurotropic activity nih.gov
6-amino-5-cyano-2-thiopyrimidineSynthesis of various analoguesIdentified a lead compound with potent anticancer activity against leukemia nih.gov

Exploration of New Pharmacological Targets

While aminopyridines are known to interact with targets like serotonin (B10506) and adenosine receptors, the structural features of this compound suggest it may have a much broader pharmacological profile. nih.govnih.gov Future research should aim to screen this compound and its novel derivatives against a wide array of biological targets to uncover new therapeutic opportunities.

Promising areas for exploration include:

Oncology: Pyrimidine (B1678525) and imidazopyridine derivatives have demonstrated significant potential as anticancer agents. nih.govmdpi.com For example, a novel 6-amino-5-cyano-2-thiopyrimidine derivative was found to induce apoptosis in leukemia cells by targeting the PI3Kδ enzyme. nih.gov Given the structural similarities, the this compound scaffold could be a valuable starting point for developing new kinase inhibitors or other anticancer therapeutics.

Infectious Diseases: Heterocyclic compounds are a cornerstone of anti-infective drug discovery. Research on imidazo[4,5-b]pyridines has shown moderate antiviral activity against respiratory syncytial virus (RSV). mdpi.com Additionally, metal complexes of the related compound 2-amino-3-methylpyridine (B33374) have exhibited antibacterial activity. mdpi.com This suggests that derivatives of this compound could be developed as novel antibacterial or antiviral agents.

Neurodegenerative and Cytoprotective Applications: Derivatives of 3-aminopyridin-2(1H)-one have been shown to possess cytoprotective activity, likely linked to their ability to combat oxidative stress. nih.gov The antioxidant properties observed in related compounds further support this avenue of research. mdpi.com Exploring the potential of this chemical class to protect neurons from oxidative damage could lead to new treatments for neurodegenerative diseases.

Advanced Computational Modeling for Drug Discovery

Integrating advanced computational techniques into the research pipeline can significantly accelerate the discovery and optimization of drugs based on the this compound scaffold. These in silico methods allow for the rapid evaluation of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand to its target receptor. It has been successfully used to rationalize the higher binding affinity of certain 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives and to analyze the binding mode of anticancer pyrimidines in the active site of the PI3K enzyme. nih.govnih.gov Docking studies can guide the design of new derivatives with improved target engagement.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. By analyzing a dataset of synthesized analogues and their measured bioactivities, QSAR can predict the activity of new, unsynthesized compounds, helping to refine the design process.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model based on this compound could be used to screen large virtual libraries for new compounds that fit the model and are likely to be active.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. Evaluating properties like oral bioavailability using Lipinski's rule of five, as was done for pyridinone derivatives, can help identify and eliminate compounds with poor drug-like characteristics early in the discovery process. nih.gov

Development of Targeted Delivery Systems

Even a highly potent drug can be ineffective or cause significant side effects if it does not reach its intended target in the body. Developing targeted delivery systems for derivatives of this compound is a critical step toward enhancing therapeutic outcomes and reducing systemic toxicity. wikipedia.orgopenaccessjournals.com

Future research in this area could focus on:

Nanoparticle Encapsulation: Loading the therapeutic agent into nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers can improve drug stability, prolong circulation time, and allow for passive targeting of tissues like tumors through the enhanced permeability and retention (EPR) effect. openaccessjournals.comfrontiersin.org

Conjugation to Targeting Moieties: A powerful strategy involves chemically linking the drug to a molecule that specifically recognizes a target cell type. A prime example is the conjugation of aminopyridine ligands to cell-penetrating peptides (CPPs), which successfully delivered the ligands into cancer cells. nih.gov In another approach, attaching ligands or antibodies that bind to receptors overexpressed on diseased cells (e.g., VCAM-1 on inflamed kidney cells) can direct the drug specifically to the site of action. frontiersin.orggoogle.com

Stimuli-Responsive Systems: These advanced systems are designed to release their drug payload in response to specific triggers found in the target microenvironment, such as changes in pH, temperature, or enzyme concentrations. openaccessjournals.com For instance, a peptide linker sensitive to cleavage by tumor-specific enzymes like cathepsin B has been used to release an aminopyridine-based ligand specifically inside cancer cells, significantly enhancing its cytotoxic activity. nih.gov

By pursuing these future research directions, the scientific community can systematically build upon the promising scaffold of this compound to develop novel, effective, and safe therapies for a range of diseases.

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2-Amino-3-methylamino-5-phenylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.